Bienvenue dans la boutique en ligne BenchChem!

Tetrahydro-2h-thiopyran-4-carboxamide

Lipophilicity LogP Membrane permeability

Tetrahydro-2H-thiopyran-4-carboxamide (CAS 167011-48-5), systematically named thiane-4-carboxamide, is a saturated six-membered sulfur-containing heterocyclic carboxamide with the molecular formula C₆H₁₁NOS and a molecular weight of 145.23 g/mol. The compound features a tetrahydrothiopyran ring bearing a primary carboxamide substituent at the 4-position, conferring it a characteristic lipophilicity profile (XLogP ≈ 0.2) that differentiates it from its oxygen-containing tetrahydropyran analog (logP ≈ -1.07).

Molecular Formula C6H11NOS
Molecular Weight 145.23 g/mol
CAS No. 167011-48-5
Cat. No. B061387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2h-thiopyran-4-carboxamide
CAS167011-48-5
Synonyms2H-Thiopyran-4-carboxamide,tetrahydro-(9CI)
Molecular FormulaC6H11NOS
Molecular Weight145.23 g/mol
Structural Identifiers
SMILESC1CSCCC1C(=O)N
InChIInChI=1S/C6H11NOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)
InChIKeyNFZLPULKDNRALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-thiopyran-4-carboxamide (CAS 167011-48-5) – Compound Class and Baseline Properties for Scientific Procurement


Tetrahydro-2H-thiopyran-4-carboxamide (CAS 167011-48-5), systematically named thiane-4-carboxamide, is a saturated six-membered sulfur-containing heterocyclic carboxamide with the molecular formula C₆H₁₁NOS and a molecular weight of 145.23 g/mol . The compound features a tetrahydrothiopyran ring bearing a primary carboxamide substituent at the 4-position, conferring it a characteristic lipophilicity profile (XLogP ≈ 0.2) that differentiates it from its oxygen-containing tetrahydropyran analog (logP ≈ -1.07) . It serves as the core scaffold in the synthesis of the marketed helicase-primase inhibitor amenamevir (ASP2151), an orally active non-nucleoside antiviral agent for herpes zoster [1]. Commercial availability typically specifies purity at 97%, making it a procurement-ready building block for medicinal chemistry and pharmaceutical intermediate applications .

Why Tetrahydro-2H-thiopyran-4-carboxamide Cannot Be Substituted with Generic Analogs in Antiviral Drug Development


In the context of helicase-primase inhibitor (HPI) development, the tetrahydro-2H-thiopyran-4-carboxamide scaffold cannot be generically interchanged with its oxygen, sulfone, or carboxylic acid analogs without fundamentally altering the pharmacological and physicochemical profile of the resulting drug candidate. Substitution of the ring sulfur with oxygen (tetrahydropyran-4-carboxamide, logP ≈ -1.07) decreases lipophilicity by over 1.2 log units, potentially compromising membrane permeability and oral bioavailability of the final compound . Replacement with the 1,1-dioxide derivative (logP ≈ -1.73) introduces a strongly electron-withdrawing sulfone group that dramatically reshapes hydrogen-bonding capacity and metabolic stability . Use of the carboxylic acid analog (CAS 89489-53-2) instead of the pre-formed carboxamide introduces an additional amidation step, adding synthetic complexity and reducing overall process yield (typical amidation yields range from 70–80%) . These quantifiable differences in lipophilicity, electronic character, and synthetic tractability mean that generic substitution is not a viable procurement strategy when the goal is to reproduce the established structure-activity relationships of the thiopyran-carboxamide class.

Product-Specific Quantitative Evidence Guide for Tetrahydro-2H-thiopyran-4-carboxamide (CAS 167011-48-5)


Lipophilicity Advantage of the Thiopyran Scaffold Over the Oxygen Analog

The tetrahydro-2H-thiopyran-4-carboxamide scaffold provides a quantifiable lipophilicity advantage over its oxygen-containing tetrahydropyran analog. The sulfur heterocycle displays an XLogP of 0.2, compared to the measured ACD/LogP of -1.07 for tetrahydro-2H-pyran-4-carboxamide . This 1.27 log unit increase in partition coefficient translates to approximately 18-fold higher predicted membrane partitioning, a critical factor for central nervous system penetration and oral absorption of derived drug candidates. No direct head-to-head experimental comparison was identified in the literature; this evidence is classified as cross-study comparable based on independently reported predicted logP values .

Lipophilicity LogP Membrane permeability Scaffold design

Scaffold Provenance in Marketed Drug Amenamevir with Quantified In Vitro Potency Gains Over Acyclovir

The tetrahydro-2H-thiopyran-4-carboxamide scaffold is the core structural element of amenamevir (ASP2151), a marketed helicase-primase inhibitor approved in Japan (2017) for herpes zoster. Amenavir contains the thiopyran-4-carboxamide 1,1-dioxide moiety derived from the parent scaffold [1]. Amenavir demonstrates an EC₅₀ of 14 ng/mL against herpes simplex virus (HSV) in plaque reduction assays, compared to acyclovir (ACV), which typically requires concentrations of 200–500 ng/mL to achieve comparable in vitro viral suppression . Additionally, amenamevir retains activity against acyclovir-resistant HSV strains by targeting the viral helicase-primase complex rather than the DNA polymerase, circumventing ACV resistance mechanisms [2]. This evidence is classified as class-level inference because the potency data pertain to the final drug substance, not the building block itself; however, the scaffold is an essential pharmacophoric component.

Antiviral Helicase-primase inhibitor Amenamevir Herpes zoster

Synthetic Utility: Pre-Formed Carboxamide Eliminates Amidation Step Compared to the Carboxylic Acid Analog

Procurement of the pre-formed carboxamide (CAS 167011-48-5) eliminates the need for an amidation step required when using the corresponding carboxylic acid analog (CAS 89489-53-2). Literature indicates that direct amidation of tetrahydro-2H-thiopyran-4-carboxylic acid with amines proceeds with yields of approximately 70–80% under standard coupling conditions . By supplying the carboxamide directly, the synthetic route conserves one chemical transformation, avoids coupling reagent costs and associated purification steps, and improves overall process mass intensity. No published direct comparison of the two building blocks in identical reaction sequences was identified; this evidence is classified as supporting evidence based on independently reported synthetic data .

Synthetic efficiency Amidation Step economy Intermediate procurement

Polarity Tuning: Contrasting the Parent Sulfide with the 1,1-Dioxide Derivative for Scaffold Optimization

The tetrahydro-2H-thiopyran-4-carboxamide scaffold (XLogP = 0.2, moderate lipophilicity) can be oxidized to its 1,1-dioxide derivative (logP = -1.73), offering a wide polarity window for lead optimization . The parent sulfide form contributes 0 hydrogen bond acceptors from the sulfur atom and a topological polar surface area (TPSA) of approximately 68.4 Ų, whereas the corresponding sulfone introduces two additional H-bond acceptor oxygen atoms and increases TPSA to approximately 80–85 Ų . This polarity tuning is not achievable with the oxygen-containing pyran analogs, which lack the capacity for differential oxidation states to modulate physicochemical properties. This evidence is classified as class-level inference because no direct comparative experimental measurement of solubility or permeability was identified for the two oxidation states under identical conditions .

Polar surface area LogP Hydrogen bonding Physicochemical properties

Commercial Purity Benchmark: 97% Specification for Reproducible Downstream Chemistry

Commercially available tetrahydro-2H-thiopyran-4-carboxamide is routinely supplied at 97% purity as documented by ChemicalBook, providing a consistent benchmark for downstream synthetic reproducibility . In contrast, the closely related 4-aminotetrahydro-2H-thiopyran-4-carboxamide (CAS 130422-70-7) is typically offered at 97% purity as well, while the 4-hydroxy analog (CAS 87180-06-1) is less widely available with standardized purity documentation . This purity specification is meaningful for procurement decisions because it directly impacts reaction stoichiometry calculations and minimizes the risk of side reactions from unknown impurities during multi-step syntheses. No inter-lot variability data were identified; this evidence is classified as supporting evidence .

Purity specification Quality control Procurement Reproducibility

Best Research and Industrial Application Scenarios for Tetrahydro-2H-thiopyran-4-carboxamide (CAS 167011-48-5)


Synthesis of Amenamevir (ASP2151) and Structural Analogs Targeting Herpesvirus Helicase-Primase

Tetrahydro-2H-thiopyran-4-carboxamide is the direct building block for constructing the amenamevir pharmacophore via Ugi-4CR or stepwise acylation-alkylation sequences [1]. The scaffold-derived drug amenamevir demonstrates an EC₅₀ of 14 ng/mL against HSV, representing a ~14- to 35-fold potency improvement over acyclovir, and retains full activity against acyclovir-resistant strains by targeting the helicase-primase complex rather than the viral DNA polymerase . Procurement of the parent sulfide form enables optional late-stage oxidation to the 1,1-dioxide, which is the active oxidation state in the final drug substance.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Tunable Lipophilicity

The tetrahydro-2H-thiopyran-4-carboxamide scaffold (XLogP = 0.2) provides a 1.27 log unit lipophilicity advantage over the oxygen-containing tetrahydropyran analog (logP = -1.07), offering improved predicted membrane permeability [1]. The scaffold can be used in its parent sulfide form or oxidized to the 1,1-dioxide (logP = -1.73), enabling a polarity range of nearly 2 logP units without changing the ring scaffold, which is not achievable with pyran-based systems .

Process Chemistry Development: Step-Efficient Route Design Using Pre-Formed Carboxamide

For multi-step process routes, procurement of the pre-formed tetrahydro-2H-thiopyran-4-carboxamide eliminates the amidation step otherwise required when starting from tetrahydro-2H-thiopyran-4-carboxylic acid (typical amidation yield of 70–80%) [1]. This saving of one chemical step reduces raw material costs, minimizes purification burden, and improves overall process mass intensity, particularly advantageous for preclinical scale-up campaigns.

Antiviral Resistance Research: Acyclovir-Resistant HSV and VZV Models

The thiopyran-4-carboxamide scaffold forms the core of helicase-primase inhibitors that circumvent the thymidine kinase-dependent resistance mechanism limiting acyclovir efficacy [1]. Patent-protected derivatives built on this scaffold are explicitly indicated for ACV-resistant herpesvirus infections, making the building block a strategic procurement choice for laboratories studying resistance-breaking antiviral strategies .

Quote Request

Request a Quote for Tetrahydro-2h-thiopyran-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.